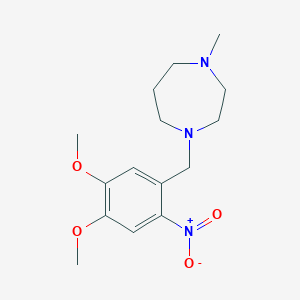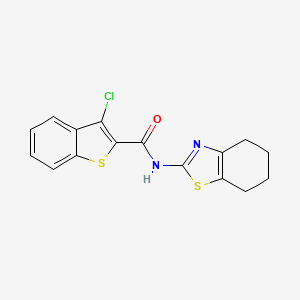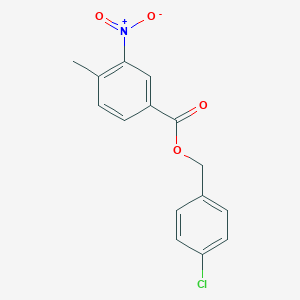![molecular formula C14H24N2OS B5784350 N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5784350.png)
N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide, also known as S-(+)-ketamine, is a chiral molecule used in scientific research for its unique pharmacological properties. This compound is a derivative of ketamine, a dissociative anesthetic drug commonly used in medical settings. S-(+)-ketamine has been found to have potential therapeutic effects in treating depression, anxiety, and other psychiatric disorders.
Mécanisme D'action
N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and the development of neuronal networks. It also activates the AMPA receptor, which is involved in the regulation of synaptic transmission and plasticity. The combination of these effects leads to the rapid and sustained antidepressant effects of this compound(+)-ketamine.
Biochemical and Physiological Effects:
This compound(+)-ketamine has been found to increase the release of neurotransmitters such as glutamate and dopamine, which are involved in the regulation of mood and emotion. It also increases the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound(+)-ketamine has been found to have neuroprotective effects and can promote the growth of new neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine has several advantages for lab experiments, including its rapid onset of action, long-lasting effects, and potential therapeutic applications. However, it also has some limitations, including its potential for abuse and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several future directions for research on N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine, including the development of new formulations and delivery methods, the identification of biomarkers for predicting treatment response, and the investigation of its potential for treating other psychiatric disorders. Further research is also needed to better understand the mechanisms of action of this compound(+)-ketamine and its long-term effects on the brain.
Méthodes De Synthèse
N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine is synthesized through the reaction of cyclohexanone with (S)-4-methyl-1-piperidinecarboxylic acid, followed by the addition of thionyl chloride to form the corresponding acid chloride. The reaction of the acid chloride with ammonium thiocyanate produces the desired product, this compound(+)-ketamine.
Applications De Recherche Scientifique
N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide(+)-ketamine has been extensively studied for its potential therapeutic effects in treating depression and other psychiatric disorders. Research has shown that this compound(+)-ketamine has a rapid onset of action and can produce antidepressant effects within hours of administration. It has been found to be effective in treating treatment-resistant depression, post-traumatic stress disorder, and bipolar disorder.
Propriétés
IUPAC Name |
N-(4-methylpiperidine-1-carbothioyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2OS/c1-11-7-9-16(10-8-11)14(18)15-13(17)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTDKJLLLKKRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5784283.png)
![1,3-dimethyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5784288.png)


![O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5784307.png)
![1-{3-[(4-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5784308.png)

![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5784319.png)


![2-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5784357.png)


